molecular formula C11H11NO2S B562928 6-Aminospiro[chromane-2,3'-thietan]-4-one CAS No. 1823873-30-8

6-Aminospiro[chromane-2,3'-thietan]-4-one

Cat. No.: B562928
CAS No.: 1823873-30-8
M. Wt: 221.274
InChI Key: RELSHXOBJHPREB-UHFFFAOYSA-N
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Description

6-Aminospiro[chromane-2,3’-thietan]-4-one is a unique spirocyclic compound characterized by its rigid molecular framework. This compound features a spiro linkage between a chromane and a thietan ring, with an amino group at the 6-position. The structural rigidity and unique spatial arrangement of functional groups make it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminospiro[chromane-2,3’-thietan]-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with a chromane derivative, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the spiro linkage with the thietan ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of 6-Aminospiro[chromane-2,3’-thietan]-4-one would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Aminospiro[chromane-2,3’-thietan]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

6-Aminospiro[chromane-2,3’-thietan]-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.

    Industry: Used in the synthesis of materials with unique properties, such as polymers or advanced materials for electronics.

Mechanism of Action

The mechanism of action of 6-Aminospiro[chromane-2,3’-thietan]-4-one involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise spatial orientation of functional groups, which can interact with biological targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    6-Aminospiro[3.3]heptane-2-carboxylic acid: Another spirocyclic compound with a similar rigid structure.

    6-Aminospiro[cyclopropane-1,3’-indolin]-2’-one: Features a spiro linkage between a cyclopropane and an indolin ring.

    2’-Amino-1,2-dihydrospiro[(3H)-indole-3,4’-(4’H)-pyran]-2-ones: A spirocyclic compound with an indole and pyran ring.

Uniqueness

6-Aminospiro[chromane-2,3’-thietan]-4-one is unique due to its specific combination of a chromane and thietan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-aminospiro[3H-chromene-2,3'-thietane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c12-7-1-2-10-8(3-7)9(13)4-11(14-10)5-15-6-11/h1-3H,4-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELSHXOBJHPREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CC(=C2)N)OC13CSC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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